Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

Description

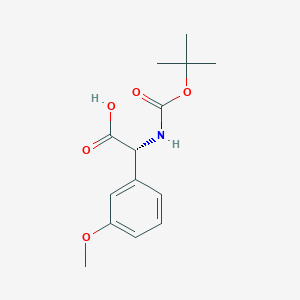

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral, non-proteinogenic α-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-methoxyphenyl substituent on the α-carbon. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound a valuable intermediate in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name |

(2R)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMHSWFMWHVVHG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Characteristics

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability during chemical transformations. The molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. Its unique structure includes a 3-methoxyphenyl group attached to the alpha carbon, contributing to its distinct properties and potential applications in medicinal chemistry.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptidomimetics and other biologically active compounds. Its chiral nature allows for the synthesis of enantiomerically pure products, which are crucial in drug development due to differing biological activities between enantiomers.

Case Study: Peptidomimetics

In one study, Boc-protected compounds were utilized as precursors for synthesizing peptidomimetics, which mimic the structure and function of peptides while providing enhanced stability and bioavailability . The ability to selectively deprotect the Boc group facilitated the generation of active compounds suitable for biological evaluation.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities. Notably:

- Antibacterial Properties : Amidoxime derivatives derived from Boc-protected amino acids have shown potential as antibacterial agents against pathogenic strains of E. coli. These compounds demonstrated greater specificity and efficacy compared to traditional antibiotics .

- Tumor Targeting : The compound's structural analogs have been evaluated for their ability to cross the blood-brain barrier (BBB), showing potential for targeting tumors effectively while minimizing uptake in normal brain tissue .

Mechanism of Action

The mechanism by which Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in modulating biological activities, while the methoxyphenyl moiety contributes to its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Receptors: It can bind to specific receptors, triggering downstream signaling events.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogs, emphasizing differences in substituents, stereochemistry, and functional groups:

Key Observations :

- Substituent Position: The meta (3-) vs.

- Halogen vs. Methoxy : Chlorine or fluorine substituents increase electronegativity and lipophilicity compared to methoxy, which may enhance membrane permeability .

Physicochemical Properties

- Solubility : Boc-protected compounds (e.g., ) are typically soluble in organic solvents (THF, DCM) but less so in aqueous media.

- Stability : Boc groups hydrolyze under acidic conditions, requiring storage at 2–8°C in darkness .

- Hazard Profiles: Analogs like 2-(Boc-amino)-2-(3-thiophenyl)acetic acid carry warnings for skin/eye irritation (H315, H319) .

Biological Activity

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. This compound is notable for its unique structure, which includes a 3-methoxyphenyl group attached to the alpha carbon of the amino acid, contributing to its distinct properties and potential applications in medicinal chemistry and pharmaceuticals .

The biological activity of this compound is under preliminary investigation, but initial studies suggest it may interact with various biological targets, including receptors and enzymes. The Boc-protected structure enhances stability and bioavailability, while the methoxyphenyl group may influence binding affinity and selectivity .

Preliminary Findings

- Anticancer Activity : Initial studies indicate that this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in vitro .

- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

- Pharmacological Potential : The compound's unique structural features suggest it could serve as a useful pharmacological tool in exploring therapeutic effects related to various disorders, including those mediated by sphingolipids .

Case Study 1: Neuroblastoma Cell Lines

A study evaluated the effects of this compound on human neuroblastoma SH-SY5Y cells. The compound demonstrated significant inhibition of cell growth, indicating potential for development as an anticancer agent.

Case Study 2: Sphingolipid-Mediated Disorders

Research has highlighted the role of sphingolipids in various diseases. Compounds similar to this compound have been shown to modulate sphingolipid metabolism, suggesting potential therapeutic applications in related disorders .

Structure-Activity Relationship (SAR)

| Compound Name | Structure | Key Features | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Chiral amino acid derivative with Boc protection | N/A |

| Similar Compound A | Structure A | Exhibits anticancer activity | 15 |

| Similar Compound B | Structure B | Neuroprotective effects observed | 10 |

Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant inhibition in neuroblastoma cell lines |

| Neuroprotective Effects | Potential for treating neurodegenerative diseases |

| Sphingolipid Modulation | May influence metabolic pathways in related disorders |

Preparation Methods

Asymmetric Catalytic Synthesis via Nitrene C(sp³)−H Insertion

A two-step protocol enables the conversion of carboxylic acids into Boc-protected α-amino acids with high enantiomeric excess (ee). Starting from 3-methoxyphenylacetic acid, the amino group is introduced via iron-catalyzed 1,3-nitrogen migration (Figure 1).

Procedure :

-

Azanyl Ester Formation : 3-Methoxyphenylacetic acid is coupled with Boc-hydroxylamine (BocNHOH) using carbodiimide reagents (e.g., EDC/HOBt) to form the azanyl ester intermediate.

-

Nitrogen Migration : The azanyl ester undergoes stereocontrolled iron-catalyzed C(sp³)−H insertion. Chiral iron complexes (e.g., Fe-salen) direct the migration to yield the (R)-configured product.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Fe-salen (5 mol%) |

| Yield | 82–89% |

| Enantiomeric Excess | 94–97% ee |

| Reaction Time | 12–24 h |

This method avoids racemization and is scalable for industrial production.

Chiral Pool Synthesis from (R)-Phenylglycine Derivatives

Starting from enantiopure (R)-2-amino-2-phenylacetic acid, the 3-methoxy group is introduced via Friedel-Crafts alkylation or directed ortho-metalation (Figure 2).

Procedure :

-

Boc Protection : (R)-2-amino-2-phenylacetic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-(R)-2-amino-2-phenylacetic acid.

-

Methoxy Introduction :

-

Friedel-Crafts : Reaction with methanol and BF₃·OEt₂ in dichloromethane.

-

Directed Metalation : Use of LDA (lithium diisopropylamide) and methyl iodide at −78°C.

-

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, H₂O, 0°C | 93% |

| Methoxy Addition | LDA, MeI, THF, −78°C | 68% |

This route leverages existing chirality but requires rigorous purification to remove regioisomers.

Enzymatic Resolution of Racemic Mixtures

Racemic Boc-2-amino-2-(3-methoxyphenyl)acetic acid is resolved using immobilized lipases or acylases (Figure 3).

Procedure :

-

Racemic Synthesis : Condensation of 3-methoxybenzaldehyde with hydantoin, followed by hydrolysis to the racemic amino acid.

-

Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-Boc-amino acid intact.

Key Data :

| Parameter | Value |

|---|---|

| Enzyme | Pseudomonas fluorescens |

| Conversion | 48% (theoretical max) |

| ee (R) | >99% |

| Yield | 40% |

This method is cost-effective but limited by enzyme stability and substrate specificity.

Optimization of Boc Protection Strategies

Aqueous vs. Anhydrous Conditions

Boc protection is achieved under either aqueous alkaline or anhydrous conditions:

| Condition | Reagents | Yield | Purity |

|---|---|---|---|

| Aqueous | Boc₂O, NaOH, H₂O | 93% | 98% |

| Anhydrous | Boc₂O, DMAP, CH₂Cl₂ | 89% | 95% |

Aqueous conditions minimize side reactions (e.g., ester hydrolysis), while anhydrous methods suit acid-sensitive substrates.

Catalytic Asymmetric Hydrogenation

Chiral Ru-BINAP catalysts enable enantioselective hydrogenation of α-keto acids to Boc-(R)-amino acids (Table 1).

Procedure :

-

Keto Acid Synthesis : 3-Methoxyphenylpyruvic acid is prepared via Friedel-Crafts acylation.

-

Hydrogenation : Ru-(R)-BINAP catalyzes H₂ addition (50 psi) in MeOH at 25°C.

Key Data :

| Catalyst | Pressure (psi) | ee (R) | Yield |

|---|---|---|---|

| Ru-(R)-BINAP | 50 | 98% | 85% |

| Rh-DuPhos | 50 | 92% | 78% |

This method achieves high stereocontrol but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nitrene C–H Insertion | High ee, scalable | Requires specialized catalysts |

| Chiral Pool Synthesis | Preserves existing chirality | Multi-step, moderate yields |

| Enzymatic Resolution | Low cost, mild conditions | Low throughput, enzyme costs |

| Asymmetric Hydrogenation | Excellent stereocontrol | High catalyst costs |

Industrial-Scale Production Considerations

-

Cost Efficiency : Nitrene insertion and enzymatic resolution are preferred for large-scale synthesis due to lower reagent costs.

-

Purification : Crystallization from hexane/ethyl acetate (3:1) removes diastereomers, achieving >99% purity.

-

Regulatory Compliance : Residual palladium (from Heck reactions) must be <10 ppm, necessitating scavengers like SiliaBond Thiol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.